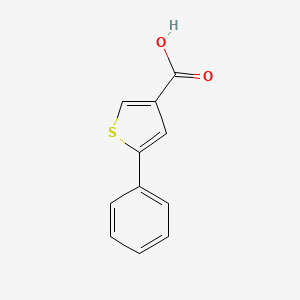
5-Phenylthiophene-3-carboxylic acid
Cat. No. B1602442
Key on ui cas rn:
99578-58-2
M. Wt: 204.25 g/mol
InChI Key: UPASVLUUTUDFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04282246
Procedure details


In an open flask, thiophenol (2.86 g., 13 mmoles), cuprous oxide (1.86 g., 13 mmoles) and dimethyl formamide (30 ml.) were combined and heated in a 135° C. oil bath. The reaction mixture was allowed to cool slightly, 5-bromothiophene-3-carboxylic acid [2.5 g., 13 mmoles; Fournari et al., Bull. Chim. Soc. Fr., 4115 (1967)] in 50 ml. of dimethylformamide was added, and the mixture refluxed for 2 days. The reaction mixture was cooled, clarified by filtration, the filtrate evaporated to an oil, the oil triturated with 1 N hydrochloric acid, and gummy solids recovered by filtration and taken up in 1 N sodium hydroxide. The basic solution was extracted with ether, reacidified with conc. hydrochloric acid, product recovered by filtration, triturated with hexane and refiltered (912 mg., m.p. 97°-100° C., m/e 220). Recrystallization from methanol/water afforded purified 5-phenylthiofuran-3-carboxylic acid (439 mg., m.p. 101°-103° C.).

[Compound]
Name
cuprous oxide
Quantity
1.86 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]1(S)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:9]1[S:13][CH:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=1>CN(C)C=O>[C:1]1([C:9]2[S:13][CH:12]=[C:11]([C:14]([OH:16])=[O:15])[CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
[Compound]
|
Name
|
cuprous oxide
|
|
Quantity
|
1.86 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CS1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool slightly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for 2 days
|
|
Duration
|
2 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
clarified by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oil triturated with 1 N hydrochloric acid, and gummy solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
recovered by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic solution was extracted with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from methanol/water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified 5-phenylthiofuran-3-carboxylic acid (439 mg., m.p. 101°-103° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=CS1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
